molecular formula C6H13NO3 B1287234 3-[(2-Hydroxyethyl)amino]butanoic acid CAS No. 89584-45-2

3-[(2-Hydroxyethyl)amino]butanoic acid

Cat. No.: B1287234
CAS No.: 89584-45-2
M. Wt: 147.17 g/mol
InChI Key: YCDYKUAFLILKAE-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)amino]butanoic acid is a chemical compound with the molecular formula C6H13NO3. It is an analogue of isoprenaline or terbutaline containing a methoxycarbonyl-2-propyl group as N-substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyethyl)amino]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

3-[(2-Hydroxyethyl)amino]butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyethyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Isoprenaline: A synthetic catecholamine and beta-adrenergic agonist.

    Terbutaline: A bronchodilator used in the treatment of asthma and other respiratory conditions.

Uniqueness

3-[(2-Hydroxyethyl)amino]butanoic acid is unique due to its specific structural features, such as the presence of a methoxycarbonyl-2-propyl group as N-substituent. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-(2-hydroxyethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-5(4-6(9)10)7-2-3-8/h5,7-8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDYKUAFLILKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611637
Record name 3-[(2-Hydroxyethyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89584-45-2
Record name 3-[(2-Hydroxyethyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 86 g of crotonic acid (1 mole) and ethanolamine (1 mole) in pyridine (200 ml) was refluxed for 2-3 hours and subsequently cooled. The resulting product was filtered and recyrstallized to yield the title compound having a m.p. (melting point) of 178-180° C. (compound 1.1, List of Compounds).
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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